
(4-Chloro-5-fluoro-2-nitro-phenyl)-acetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-5-fluoro-2-nitro-phenyl)-acetic acid methyl ester is an organic compound with a complex structure that includes chloro, fluoro, nitro, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-5-fluoro-2-nitro-phenyl)-acetic acid methyl ester typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of a fluorinated aromatic compound followed by esterification. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective introduction of the nitro group.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow reactors to enhance safety and efficiency. These reactors allow for better control over reaction parameters, such as temperature and pressure, reducing the risk of side reactions and improving yield. The use of automated systems can also streamline the production process, making it more scalable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-5-fluoro-2-nitro-phenyl)-acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while hydrolysis of the ester group produces a carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, (4-Chloro-5-fluoro-2-nitro-phenyl)-acetic acid methyl ester is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of nitroaromatic compounds on cellular processes. Its ability to undergo various chemical transformations makes it useful for probing different biochemical pathways.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of multiple functional groups allows for the design of molecules with specific biological activities, such as enzyme inhibition or receptor binding.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (4-Chloro-5-fluoro-2-nitro-phenyl)-acetic acid methyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-5-fluoro-2-nitrophenoxy)phenol
- (5-chloro-2-nitrophenyl)[2-(4-fluorophenoxy)ethyl]amine
Uniqueness
Compared to similar compounds, (4-Chloro-5-fluoro-2-nitro-phenyl)-acetic acid methyl ester stands out due to its combination of functional groups, which provide a unique set of chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H7ClFNO4 |
|---|---|
Molecular Weight |
247.61 g/mol |
IUPAC Name |
methyl 2-(4-chloro-5-fluoro-2-nitrophenyl)acetate |
InChI |
InChI=1S/C9H7ClFNO4/c1-16-9(13)3-5-2-7(11)6(10)4-8(5)12(14)15/h2,4H,3H2,1H3 |
InChI Key |
WYNAFSNSDZPJDF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1[N+](=O)[O-])Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



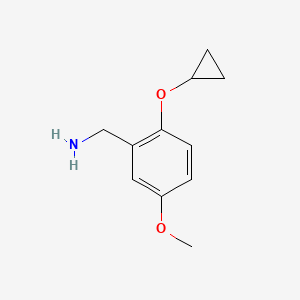
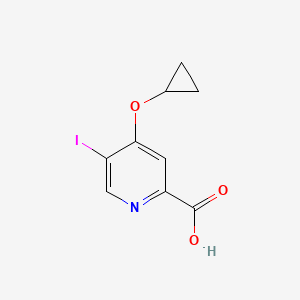
![2-Phenylethyl 4-oxo-4-[(1,3-thiazol-2-ylcarbamothioyl)amino]butanoate](/img/structure/B14809166.png)
![10-Chloro-7H-benzo[c]carbazole](/img/structure/B14809172.png)
![5-benzyl-4-methyl-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxamide](/img/structure/B14809175.png)
![2-[2-(2-{[(diphenylmethoxy)carbonyl]amino}-6-oxo-6,9-dihydro-5H-purin-9-yl)-N-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]acetamido]acetic acid](/img/structure/B14809180.png)
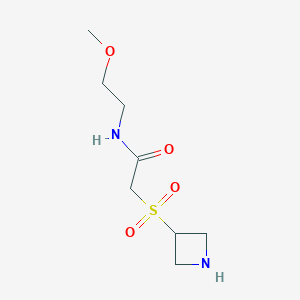
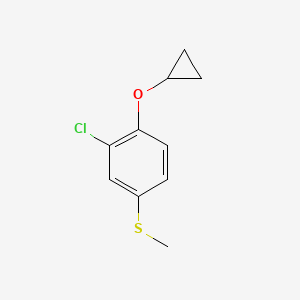
![N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B14809202.png)
![5-(Isopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14809205.png)

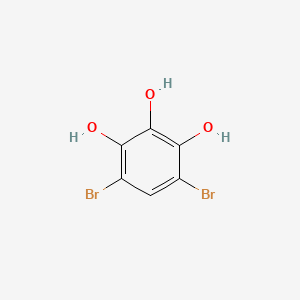
![N-[4-(diethylamino)phenyl]-3-nitrobenzamide](/img/structure/B14809228.png)
